molecular formula C30H32ClN3O2 B11459379 Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate

Cat. No.: B11459379
M. Wt: 502.0 g/mol
InChI Key: MQLFGNZXYOUWSS-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a decahydrocyclododeca ring, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the decahydrocyclododeca ring: This step may involve hydrogenation reactions under high pressure and temperature.

    Esterification to form the benzoate ester: This is typically done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Interacting with receptors to alter their signaling pathways.

    Disrupting cellular processes: Affecting cellular functions such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

    Methyl 4-[3-(4-bromophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    Methyl 4-[3-(4-fluorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C30H32ClN3O2

Molecular Weight

502.0 g/mol

IUPAC Name

methyl 4-[16-(4-chlorophenyl)-13,14,18-triazatricyclo[10.7.0.013,17]nonadeca-1(12),14,16,18-tetraen-19-yl]benzoate

InChI

InChI=1S/C30H32ClN3O2/c1-36-30(35)23-14-12-22(13-15-23)28-25-10-8-6-4-2-3-5-7-9-11-27(25)34-29(33-28)26(20-32-34)21-16-18-24(31)19-17-21/h12-20H,2-11H2,1H3

InChI Key

MQLFGNZXYOUWSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=C2CCCCCCCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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